molecular formula C14H25NO B5774946 1-(3-cyclopentylpropanoyl)-4-methylpiperidine

1-(3-cyclopentylpropanoyl)-4-methylpiperidine

Cat. No.: B5774946
M. Wt: 223.35 g/mol
InChI Key: IMCTYDGIARSRHI-UHFFFAOYSA-N
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Description

1-(3-cyclopentylpropanoyl)-4-methylpiperidine (CPP) is a chemical compound that belongs to the class of piperidine derivatives. CPP has been extensively studied for its potential therapeutic applications in various fields, including neuroscience, pain management, and addiction treatment. In

Scientific Research Applications

1-(3-cyclopentylpropanoyl)-4-methylpiperidine has been extensively studied for its potential therapeutic applications in various fields. In neuroscience, this compound is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in synaptic plasticity and learning and memory processes. This compound has been used to study the role of the NMDA receptor in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia.
In pain management, this compound has been shown to have analgesic properties, possibly through its interaction with the NMDA receptor. This compound has been used in animal models of chronic pain, and clinical trials are currently underway to evaluate its efficacy in humans.
In addiction treatment, this compound has been studied for its potential to reduce drug-seeking behavior and relapse in individuals with substance use disorders. This compound has been shown to block the reinforcing effects of drugs of abuse, including cocaine and opioids, and to reduce drug-seeking behavior in animal models.

Mechanism of Action

The mechanism of action of 1-(3-cyclopentylpropanoyl)-4-methylpiperidine is primarily through its interaction with the NMDA receptor. This compound binds to the receptor's ion channel and blocks the influx of calcium ions, which is necessary for the activation of downstream signaling pathways. This inhibition of NMDA receptor activity can lead to various effects, including analgesia, reduction of drug-seeking behavior, and modulation of synaptic plasticity.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, depending on the dose and duration of exposure. In animal studies, this compound has been shown to increase locomotor activity, reduce anxiety-like behavior, and impair learning and memory processes. This compound has also been shown to have analgesic properties, possibly through its interaction with the NMDA receptor. In humans, this compound has been shown to be well-tolerated and safe at therapeutic doses.

Advantages and Limitations for Lab Experiments

1-(3-cyclopentylpropanoyl)-4-methylpiperidine has several advantages for lab experiments, including its potency and selectivity for the NMDA receptor, its well-characterized mechanism of action, and its potential therapeutic applications in various fields. However, this compound also has some limitations, including its moderate yield in the synthesis process, its potential toxicity at high doses, and its limited solubility in aqueous solutions.

Future Directions

There are several future directions for research on 1-(3-cyclopentylpropanoyl)-4-methylpiperidine. One direction is to further investigate its potential therapeutic applications in various fields, including pain management, addiction treatment, and neurological disorders. Another direction is to develop new and more efficient synthesis methods for this compound, which could improve its yield and purity. Additionally, future research could focus on developing new derivatives of this compound with improved pharmacological properties, such as increased potency, selectivity, and solubility.
Conclusion
In conclusion, this compound is a chemical compound that has been extensively studied for its potential therapeutic applications in various fields. Its mechanism of action primarily involves its interaction with the NMDA receptor, and it has been shown to have various biochemical and physiological effects. This compound has several advantages for lab experiments, but also has some limitations. Future research could focus on further investigating its therapeutic potential, developing new synthesis methods, and developing new derivatives with improved pharmacological properties.

Synthesis Methods

1-(3-cyclopentylpropanoyl)-4-methylpiperidine can be synthesized through a multi-step process, starting from commercially available starting materials. The first step involves the preparation of 3-cyclopentylpropanoic acid, which is then converted into the corresponding acid chloride. The acid chloride is then reacted with 4-methylpiperidine to yield this compound. The overall yield of this synthesis method is moderate, and the purity of the final product can be improved through various purification techniques.

Properties

IUPAC Name

3-cyclopentyl-1-(4-methylpiperidin-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO/c1-12-8-10-15(11-9-12)14(16)7-6-13-4-2-3-5-13/h12-13H,2-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMCTYDGIARSRHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CCC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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